molecular formula C7H8BrNO B1340731 5-Bromo-1-ethylpyridin-2(1H)-one CAS No. 63785-87-5

5-Bromo-1-ethylpyridin-2(1H)-one

Cat. No.: B1340731
CAS No.: 63785-87-5
M. Wt: 202.05 g/mol
InChI Key: VTMWHOQCWLORMV-UHFFFAOYSA-N
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Description

5-Bromo-1-ethylpyridin-2(1H)-one is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5th position and an ethyl group at the 1st position of the pyridin-2(1H)-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the bromination of 1-ethylpyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature or slightly elevated to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on a large scale.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridin-2(1H)-one ring can be reduced to form the corresponding dihydropyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: The major products are the substituted pyridin-2(1H)-one derivatives.

    Oxidation Reactions: The major products are the corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The major products are the dihydropyridine derivatives.

Scientific Research Applications

5-Bromo-1-ethylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. It is investigated for its ability to interact with specific biological targets and pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxypyridine: Similar in structure but with a methoxy group instead of an ethyl group.

    5-Bromoindole: Contains a bromine atom at the 5th position but has an indole ring instead of a pyridin-2(1H)-one ring.

    5-Bromo-1H-indazole: Similar bromine substitution but with an indazole ring.

Uniqueness

5-Bromo-1-ethylpyridin-2(1H)-one is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique reactivity and interactions compared to other brominated heterocycles. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-1-ethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-9-5-6(8)3-4-7(9)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMWHOQCWLORMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480619
Record name 5-Bromo-1-ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63785-87-5
Record name 5-Bromo-1-ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 1.34 g, 0.056 mol) in THF (10 mL), a solution of 5-bromopyridin-2-ol (2.5 g, 0.014 mol) in THF (50 mL) was added and the resulting mixture was stirred at RT for 1 h. To this mixture, iodoethane (10.9 g, 0.07 mol) was added and the mixture was stirred at RT overnight. The mixture was quenched with water and washed with NH4Cl solution. The organic phase was separated, then concentrated in vacuo and the residue was purified by flash chromatography on silica gel (50-100% PE-AE) to afford 5-bromo-1-ethylpyridin-2(1H)-one.
Name
Quantity
1.34 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10.9 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-bromopyridin-2-ol (1.74 g, 10.00 mmol) in DMF (20 ml) was treated with NaH at room temperature and then stirred for 30 min. Iodoethane (0.823 ml, 12.00 mmol) was added to the mixture and the reaction was stirred overnight at room temperature. The reaction was diluted with DCM, washed with water, dried over Na2SO4, and concentrated to dryness via rotary evaporation to provide the title compound as a crude product which was used without further purification.
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.823 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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